3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid
3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid
JWH 018 is a mildly selective agonist of peripheral cannabinoid (CB2) receptor, derived from the aminoalkylindole WIN 55,212-2. JWH 018 binds central cannabinoid (CB1) and CB2 receptors with Ki values of 9.0 and 2.94 nM, respectively. JWH 018 is one of several synthetic CBs that have been included in smoking mixtures. JWH 018 N-propanoic acid metabolite is a major metabolite of JWH 018 that is detectable in urine. The biological and toxicological properties of this compound have not been characterized. This analytical reference standard is intended for forensic and research applications only.
Brand Name:
Vulcanchem
CAS No.:
1451369-32-6
VCID:
VC0158785
InChI:
InChI=1S/C22H17NO3/c24-21(25)12-13-23-14-19(17-9-3-4-11-20(17)23)22(26)18-10-5-7-15-6-1-2-8-16(15)18/h1-11,14H,12-13H2,(H,24,25)
SMILES:
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCC(=O)O
Molecular Formula:
C22H17NO3
Molecular Weight:
343.4 g/mol
3-[3-(Naphthalene-1-carbonyl)indol-1-YL]propanoic acid
CAS No.: 1451369-32-6
Cat. No.: VC0158785
Molecular Formula: C22H17NO3
Molecular Weight: 343.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | JWH 018 is a mildly selective agonist of peripheral cannabinoid (CB2) receptor, derived from the aminoalkylindole WIN 55,212-2. JWH 018 binds central cannabinoid (CB1) and CB2 receptors with Ki values of 9.0 and 2.94 nM, respectively. JWH 018 is one of several synthetic CBs that have been included in smoking mixtures. JWH 018 N-propanoic acid metabolite is a major metabolite of JWH 018 that is detectable in urine. The biological and toxicological properties of this compound have not been characterized. This analytical reference standard is intended for forensic and research applications only. |
|---|---|
| CAS No. | 1451369-32-6 |
| Molecular Formula | C22H17NO3 |
| Molecular Weight | 343.4 g/mol |
| IUPAC Name | 3-[3-(naphthalene-1-carbonyl)indol-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C22H17NO3/c24-21(25)12-13-23-14-19(17-9-3-4-11-20(17)23)22(26)18-10-5-7-15-6-1-2-8-16(15)18/h1-11,14H,12-13H2,(H,24,25) |
| Standard InChI Key | VCRZMEAJRGIGCT-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCC(=O)O |
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